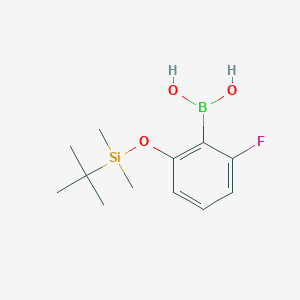

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronsäure ist eine Organoborverbindung, die eine Boronsäure-funktionelle Gruppe aufweist, die an einen Phenylring gebunden ist, der mit einer tert-Butyldimethylsilyl-(TBDMS)-Gruppe und einem Fluoratom substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

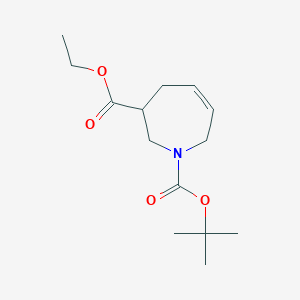

Die Synthese von (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronsäure umfasst typischerweise die folgenden Schritte:

Schutz der Hydroxylgruppe: Die Hydroxylgruppe am Phenylring wird unter Verwendung von tert-Butyldimethylsilylchlorid (TBDMS-Cl) in Gegenwart einer Base wie Imidazol oder Triethylamin geschützt.

Einführung der Boronsäuregruppe: Das geschützte Phenol wird dann einer Borylierungsreaktion unterzogen, wobei eine Borquelle wie Bis(pinacolato)diboron (B2Pin2) in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumacetat verwendet wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronsäure folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren für effiziente Durchmischung und Wärmeübertragung sowie die Verwendung von automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen.

Chemische Reaktionsanalyse

Reaktionstypen

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Boronsäuregruppe kann zu Phenolen oder anderen sauerstoffhaltigen Derivaten oxidiert werden.

Reduktion: Die Boronsäuregruppe kann zu Boranen oder anderen reduzierten Borverbindungen reduziert werden.

Substitution: Die Boronsäuregruppe kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen mit Aryl- oder Vinylhalogeniden zu bilden.

Übliche Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Natriumperborat (NaBO3) in Gegenwart einer Base.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Palladiumkatalysatoren (z. B. Pd(PPh3)4) und Basen wie Kaliumcarbonat (K2CO3) oder Cäsiumcarbonat (Cs2CO3).

Hauptprodukte

Oxidation: Phenole oder Chinone.

Reduktion: Boranen oder Borhydride.

Substitution: Biarylverbindungen oder andere Kreuzkupplungsprodukte.

Wissenschaftliche Forschungsanwendungen

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen über Suzuki-Miyaura-Kreuzkupplungsreaktionen.

Biologie: Wird bei der Synthese von biologisch aktiven Molekülen eingesetzt, einschließlich potenzieller Medikamentenkandidaten.

Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung von Arzneimitteln untersucht, insbesondere bei der Behandlung von Krebs und anderen Krankheiten.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronsäure beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen molekularen Zielstrukturen zu bilden. Die Boronsäuregruppe kann mit Diolen und anderen Nukleophilen interagieren und reversible kovalente Bindungen bilden. Diese Eigenschaft wird bei der Entwicklung von Enzyminhibitoren und anderen biologisch aktiven Verbindungen ausgenutzt. Die tert-Butyldimethylsilylgruppe bietet sterischen Schutz und erhöht die Stabilität und Selektivität der Verbindung.

Analyse Chemischer Reaktionen

Types of Reactions

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The boronic acid group can be reduced to form boranes or other reduced boron species.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

Oxidation: Phenols or quinones.

Reduction: Boranes or borohydrides.

Substitution: Biaryl compounds or other cross-coupled products.

Wissenschaftliche Forschungsanwendungen

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

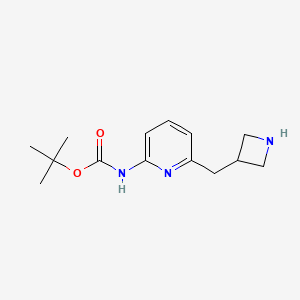

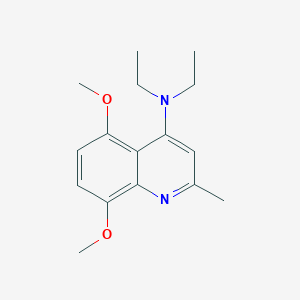

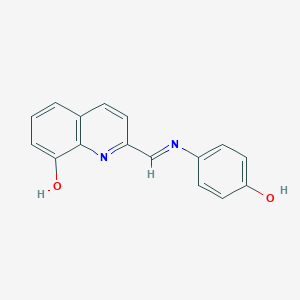

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronsäure: Ähnliche Struktur, aber ohne das Fluoratom.

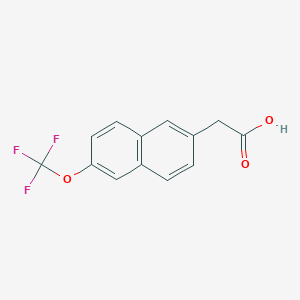

(2-((tert-Butyldimethylsilyl)oxy)naphthalin-6-boronsäure: Ähnliche Struktur mit einem Naphthalinring anstelle eines Phenylrings.

(tert-Butyldimethylsilyloxy)acetaldehyd: Enthält eine ähnliche TBDMS-Gruppe, hat aber eine Aldehyd-funktionelle Gruppe anstelle einer Boronsäure.

Einzigartigkeit

(2-((tert-Butyldimethylsilyl)oxy)-6-fluorophenyl)boronsäure ist aufgrund des Vorhandenseins sowohl des Fluoratoms als auch der Boronsäuregruppe einzigartig, die ihr eine unterschiedliche Reaktivität und potenzielle Anwendungen verleihen. Das Fluoratom erhöht die Stabilität und Lipophilie der Verbindung, was sie zu einem wertvollen Baustein in der pharmazeutischen Chemie macht.

Eigenschaften

Molekularformel |

C12H20BFO3Si |

|---|---|

Molekulargewicht |

270.18 g/mol |

IUPAC-Name |

[2-[tert-butyl(dimethyl)silyl]oxy-6-fluorophenyl]boronic acid |

InChI |

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(14)11(10)13(15)16/h6-8,15-16H,1-5H3 |

InChI-Schlüssel |

DCVKLQRUOVMPRL-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC=C1F)O[Si](C)(C)C(C)(C)C)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)

![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)